molecular formula C21H24N4O3 B11212217 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B11212217
M. Wt: 380.4 g/mol
InChI Key: PRYKLALQOOGLGT-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step reactions. One common method includes the aza-Wittig reaction of iminophosphorane with aromatic isocyanates to form carbodiimides, which are then reacted with various phenols and alcohols in the presence of a catalytic amount of solid potassium carbonate or sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H24N4O3/c26-21(22-12-15-4-3-11-27-15)14-7-9-25(10-8-14)20-19-18(23-13-24-20)16-5-1-2-6-17(16)28-19/h1-2,5-6,13-15H,3-4,7-12H2,(H,22,26)

InChI Key

PRYKLALQOOGLGT-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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